1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H10BrClN2 and a molecular weight of 273.56 g/mol . This compound is characterized by the presence of a bromo-substituted isoquinoline ring attached to a methanamine group, and it is commonly used in various scientific research applications.
Preparation Methods
The synthesis of 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. One common synthetic route includes the following steps:
Bromination: Isoquinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoisoquinoline.
Amination: The 5-bromoisoquinoline is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, forming 1-(5-bromoisoquinolin-1-yl)methanamine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the isoquinoline ring can be substituted with other nucleophiles such as amines or thiols under palladium-catalyzed conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride can be compared with other similar compounds such as:
1-(5-Chloroisoquinolin-1-yl)methanamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoroisoquinolin-1-yl)methanamine dihydrochloride: Contains a fluorine atom in place of bromine.
1-(5-Iodoisoquinolin-1-yl)methanamine dihydrochloride: Features an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .
Properties
CAS No. |
2648945-14-4 |
---|---|
Molecular Formula |
C10H11BrCl2N2 |
Molecular Weight |
310.01 g/mol |
IUPAC Name |
(5-bromoisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12;;/h1-5H,6,12H2;2*1H |
InChI Key |
CAVXTZCBSIZERS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CN)C(=C1)Br.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.